Neokadsuranin

描述

Neokadsuranin refers to a group of novel triterpenoid acids that were isolated from the stems of Kadsura longipedunculata, a plant collected in the Guangxi province. Among the six triterpenoid acids isolated, two were named neokadsuranic acids B and C, which are characterized by their unique 14(13→12)abeo-lanostane skeletons. These compounds represent a new addition to the chemical diversity of triterpenoids found in nature .

Synthesis Analysis

The synthesis of neokadsuranin compounds, specifically neokadsuranic acids B and C, has not been detailed in the provided papers. However, a related synthesis process is described for macrophyllin-type bicyclo[3.2.1]octanoid neolignans, kadsurenin C and kadsurenin L, which were synthesized from vanillin and resorcinol. The key step in this synthesis involved an acid-catalyzed rearrangement of hydrobenzofuranoid neolignans into bicyclo[3.2.1]octanoid neolignans . Although this synthesis is for a different class of compounds, it provides insight into the types of synthetic strategies that might be employed for compounds like neokadsuranin.

Molecular Structure Analysis

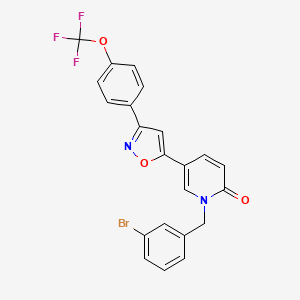

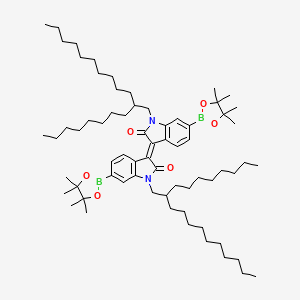

Neokadsuranic acids B and C are characterized by their 14(13→12)abeo-lanostane skeleton, which is a structural rearrangement from the typical lanostane skeleton. This rearrangement indicates a novel structural type for triterpenoids. The specific molecular structures of these compounds include various functional groups such as a 3-oxo group and different substituents at the 12-alpha position, including acetoxyl and hydroxyl groups .

Chemical Reactions Analysis

The provided data does not include specific chemical reactions involving neokadsuranin compounds. However, the structural features of neokadsuranic acids B and C suggest that they may undergo typical organic reactions associated with triterpenoids, such as oxidation, reduction, and esterification, due to the presence of oxo groups and potential reactive sites at the hydroxyl and acetoxyl substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of neokadsuranin compounds are not explicitly detailed in the provided papers. However, based on the structural characteristics of triterpenoids, it can be inferred that neokadsuranic acids B and C are likely to be lipophilic due to their large hydrocarbon framework and may exhibit specific optical properties due to the presence of multiple chiral centers. The presence of functional groups such as the 3-oxo group and hydroxyl or acetoxyl substituents will influence their solubility, acidity, and potential for forming derivatives .

科学研究应用

抗肿瘤促进作用

新木防已灵已被研究其在癌症预防和治疗中的潜力。由Chen et al. (2002)进行的一项研究发现,新木防已灵表现出显着的抗肿瘤促进作用。这是通过其抑制Raji细胞中Epstein-Barr病毒早期抗原活化的能力确定的,表明其作为抗肿瘤促进剂或化学预防剂的潜力。

对乙型肝炎病毒的抗病毒作用

新木防已灵已显示出抗病毒作用,特别是对乙型肝炎病毒(HBV)。由Ma et al. (2007)进行的一项研究发现,新木防已灵在体外对HBV表现出抗病毒作用的化合物中。这突出了其在乙型肝炎治疗中发挥作用的潜力。

一氧化氮抑制活性

由Kitanaka et al. (2006)进行的一项研究调查了新木防已灵的一氧化氮抑制活性。这项研究很重要,因为一氧化氮在各种生理和病理过程中发挥作用,其调节在许多疾病中至关重要。

未来方向

作用机制

Neokadsuranin, also known as kadsulignan L, is a chemical compound isolated from Kadsura induta . It has been found to have in vitro antiviral effects .

Target of Action

It has been found to have antiviral effects , suggesting that it may interact with viral proteins or host factors involved in viral replication.

Biochemical Pathways

For instance, it could inhibit the synthesis of viral proteins or nucleic acids, disrupt viral assembly processes, or prevent the release of new viral particles .

Result of Action

Neokadsuranin has been found to exhibit antiviral effects in vitro . This suggests that it can inhibit viral replication, thereby preventing the spread of the virus within the host. The exact molecular and cellular effects of Neokadsuranin’s action, however, require further investigation.

属性

IUPAC Name |

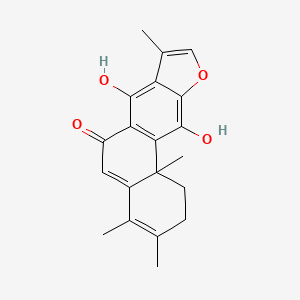

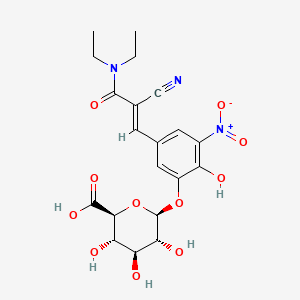

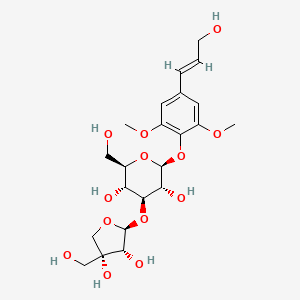

(1R,17S,18S,19R)-9,12,13,14-tetramethoxy-18,19-dimethyl-5,7,20-trioxapentacyclo[15.2.1.02,10.04,8.011,16]icosa-2,4(8),9,11,13,15-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O7/c1-10-11(2)19-13-8-15-21(29-9-28-15)23(27-6)17(13)16-12(18(10)30-19)7-14(24-3)20(25-4)22(16)26-5/h7-8,10-11,18-19H,9H2,1-6H3/t10-,11+,18-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIZTMIJCBCDBR-XJSVZPCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C3=CC(=C(C(=C3C4=C(C5=C(C=C4C1O2)OCO5)OC)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H]2C3=CC(=C(C(=C3C4=C(C5=C(C=C4[C@@H]1O2)OCO5)OC)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neokadsuranin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the reported biological activities of neokadsuranin?

A2: Neokadsuranin has demonstrated promising antitumor-promoting activity. In a study evaluating the inhibitory effects of various neolignans on Epstein-Barr virus early antigen (EBV-EA) activation, neokadsuranin exhibited significant potency []. This suggests potential applications in cancer prevention strategies.

Q2: Are there any studies exploring the mechanism of action of neokadsuranin's antitumor-promoting activity?

A3: While the provided abstracts confirm neokadsuranin's ability to inhibit EBV-EA activation [], they do not delve into the specific molecular mechanisms underlying this effect. Further research is necessary to elucidate the precise targets and pathways involved.

Q3: Has neokadsuranin been investigated for its antiviral properties?

A4: Yes, neokadsuranin, along with other lignans from Kadsura induta, was studied for its antiviral activity against Hepatitis B virus (HBV) in vitro and showed promising results []. This highlights its potential as a lead compound for developing novel antiviral therapies.

Q4: Have there been any studies on the pharmacokinetics of neokadsuranin?

A4: The provided research abstracts do not offer insights into the absorption, distribution, metabolism, and excretion (ADME) profile of neokadsuranin. Further pharmacokinetic studies are crucial to understand its behavior within a biological system.

Q5: Are there any known toxicity concerns associated with neokadsuranin?

A5: The available abstracts do not provide information about the toxicity profile of neokadsuranin. Comprehensive toxicological evaluations are essential to determine its safety profile and potential for therapeutic applications.

Q6: What analytical techniques have been used to characterize and quantify neokadsuranin?

A7: Researchers have employed various techniques to isolate and characterize neokadsuranin. These include column chromatography [], preparative TLC [], RP-HPLC [], and countercurrent chromatography (CCC) []. Additionally, spectroscopic methods such as UV, ORD, CD, IR, 1D- and 2D-NMR, and high-resolution mass spectrometry (HR-MS) have been crucial in structure elucidation []. For analysis in complex mixtures, UPLC-Q-TOF-MS has been utilized [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3028078.png)

![2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride;hydrochloride](/img/structure/B3028082.png)